molecular formula C7H14ClNO2 B2507998 (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride CAS No. 118785-96-9

(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride

Cat. No.: B2507998
CAS No.: 118785-96-9
M. Wt: 179.64
InChI Key: BOUHXQPJYJANEO-RIHPBJNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride is a chiral cyclohexane-based amino acid derivative with a stereochemically defined aminocarboxylic acid backbone. Its synthesis involves chiral resolution of racemic mixtures via high-performance liquid chromatography (HPLC), as demonstrated in the preparation of intermediates for Smoothened inhibitors like PF-04449913 . The compound is used in medicinal chemistry for its ability to confer stereochemical specificity in drug candidates, particularly in modulating Hedgehog signaling pathways . Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research. Commercial suppliers, such as CymitQuimica, list it as a research-grade building block (Ref: 10-F497447), though availability may vary due to discontinuations .

Properties

IUPAC Name

(1R,3S)-3-aminocyclohexane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUHXQPJYJANEO-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118785-96-9
Record name Cyclohexanecarboxylic acid, 3-amino-, hydrochloride, cis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118785-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Asymmetric Synthesis from Cyclohexene Derivatives

Starting Material and Initial Functionalization

The synthesis often begins with 3-cyclohexenecarboxylic acid , a readily available precursor. Hu et al. (2006) demonstrated that epoxidation of the double bond in 3-cyclohexenecarboxylic acid using meta-chloroperbenzoic acid (mCPBA) produces an epoxide intermediate, which is subsequently subjected to aminolysis with aqueous ammonia. This step introduces the amino group while retaining the cyclohexane backbone.

Stereochemical Control via Resolution

The racemic mixture of 3-aminocyclohexanecarboxylic acid is resolved using chiral resolving agents. For example, L-tartaric acid selectively crystallizes the (1R,3S)-enantiomer from a racemic solution, achieving an enantiomeric excess (ee) of >98%. The resolved free base is then treated with hydrochloric acid to form the hydrochloride salt, yielding (1R,3S)-3-aminocyclohexanecarboxylic acid hydrochloride.

Table 1: Key Reaction Parameters for Asymmetric Synthesis
Step Reagents/Conditions Yield (%) Optical Purity (ee)
Epoxidation mCPBA, CH₂Cl₂, 0°C, 12 hr 85 -
Aminolysis NH₃ (aq), 60°C, 24 hr 78 Racemic
Resolution L-tartaric acid, EtOH/H₂O 65 >98%
Salt Formation HCl (conc.), Et₂O, 0°C 92 -

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 3-aminocyclohexanecarboxylic acid is resolved via diastereomeric salt formation. Ávila et al. (2004) utilized (-)-menthol as a chiral auxiliary, reacting it with the racemic acid to form diastereomeric salts. The (1R,3S)-isomer preferentially crystallizes in ethanol, achieving 94% ee after two recrystallizations.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution offers an alternative. Candida antarctica lipase B (CAL-B) selectively acetylates the (1S,3R)-enantiomer, leaving the desired (1R,3S)-isomer unreacted. After separation, the free amine is converted to the hydrochloride salt with a yield of 88%.

Table 2: Resolution Methods Comparison
Method Chiral Agent/Enzyme Solvent ee (%) Yield (%)
Diastereomeric salt (-)-Menthol Ethanol 94 70
Enzymatic resolution CAL-B Isopropanol 99 88

Catalytic Hydrogenation of Nitriles

Nitrile Intermediate Preparation

A cyclopentane-based route involves converting 3-cyanocyclohexanone to the corresponding nitrile. Granja (2004) reported that treatment with lithium aluminum hydride (LiAlH₄) reduces the ketone to an alcohol, followed by catalytic hydrogenation (H₂, Pd/C) to yield 3-aminocyclohexanecarbonitrile.

Hydrolysis and Salt Formation

The nitrile is hydrolyzed to the carboxylic acid using 6 M HCl at reflux, followed by neutralization with sodium hydroxide. The free amino acid is precipitated and treated with HCl gas in diethyl ether to form the hydrochloride salt, achieving an overall yield of 68%.

Table 3: Hydrogenation and Hydrolysis Conditions
Step Reagents/Conditions Yield (%)
Nitrile reduction H₂ (1 atm), Pd/C, MeOH, 25°C 90
Hydrolysis 6 M HCl, reflux, 48 hr 75
Salt formation HCl gas, Et₂O, 0°C 95

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

  • Asymmetric synthesis offers high stereoselectivity but requires multiple steps (4 steps, 52% overall yield).
  • Resolution methods are simpler but generate 50% waste (undesired enantiomer).
  • Catalytic hydrogenation is scalable but necessitates harsh hydrolysis conditions.

Cost and Environmental Impact

  • Enzymatic resolution reduces solvent waste but incurs high enzyme costs.
  • Diastereomeric salt formation uses inexpensive chiral agents but requires large solvent volumes.

Chemical Reactions Analysis

Peptide Bond Formation

The compound participates in peptide synthesis through standard carbodiimide-mediated coupling. The carboxylic acid group reacts with amines in the presence of activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), forming amide bonds. Reaction optimization involves:

  • pH 7–9 to deprotonate the amine while keeping the carboxylic acid activated.

  • 0–5°C to minimize racemization .

Example Reaction:

(1R,3S)-3-Aminocyclohexanecarboxylic acid+H2N-REDC, HOBtPeptide-R+HCl\text{(1R,3S)-3-Aminocyclohexanecarboxylic acid} + \text{H}_2\text{N-R} \xrightarrow{\text{EDC, HOBt}} \text{Peptide-R} + \text{HCl}

BOC Protection of the Amino Group

The primary amine is protected using di-tert-butyl dicarbonate (Boc)₂O under basic conditions (e.g., sodium hydroxide), yielding the Boc-protected derivative. This step is critical for preventing unwanted side reactions during peptide elongation .

Conditions:

  • Reagent: (Boc)₂O (2 equivalents)

  • Base: NaOH (1.5 equivalents)

  • Solvent: THF/Water (4:1)

  • Temperature: 0°C → room temperature

  • Yield: >85% .

Deprotection

Acidic conditions (e.g., HCl in dioxane) cleave the Boc group, regenerating the free amine.

Stereochemical Resolution

Racemic mixtures of the compound are resolved enzymatically. Candida cylindracea cholesterol esterase selectively hydrolyzes the cis-(1S,3R)-ester, leaving the desired (1R,3S)-enantiomer intact. Key parameters include:

  • Substrate: Racemic cis-ester

  • Enzyme Loading: 20 mg/mL

  • Conversion: 50% (stoichiometric control to avoid over-hydrolysis)

  • Enantiomeric Excess: >99% ee for both product and unreacted ester .

Acid-Base Reactions

The hydrochloride salt undergoes neutralization with strong bases (e.g., NaOH

Scientific Research Applications

Organic Chemistry

(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride is utilized as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for selective interactions with other chiral compounds, making it invaluable in asymmetric synthesis.

Biological Research

This compound plays a crucial role in studying enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzymatic activity by acting as a substrate or inhibitor influences various biochemical pathways.

Pharmaceutical Development

(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride is a precursor in the synthesis of pharmaceutical compounds. Its potential therapeutic effects are being explored in treating neurological disorders due to its interaction with metabotropic glutamate receptors (mGluRs).

Biological ActivityEffectMechanism
Neuronal ExcitabilityIncreasedInhibition of K+^+ conductances
Synaptic TransmissionReduced frequency of EPSCsPresynaptic mGluR activation
Membrane ConductanceDecreasedInduction of inward current (Iacpd)

Neuroscience Applications

Research indicates that (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride can modulate respiratory patterns by affecting synaptic transmission. A study demonstrated its effects on phrenic motoneurons, suggesting its application in treating respiratory disorders through targeted modulation of mGluRs.

Pharmaceutical Potential

Given its capacity to influence neuronal activity, this compound is being investigated for its therapeutic potential in neurological conditions such as anxiety and depression. Its role as an mGluR agonist positions it as a promising candidate for further research.

Metabolic Studies

While limited literature exists on the metabolic pathways involving this compound, it has been identified in human blood under specific exposure conditions. Understanding its metabolic fate could provide insights into its biological effects and safety profile.

Mechanism of Action

The mechanism of action of (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

  • (1S,3R)-3-Aminocyclohexanecarboxylic Acid Hydrochloride Structural Difference: The (1S,3R)-isomer is the enantiomer of the (1R,3S)-form, differing in the spatial arrangement of the amino and carboxylic acid groups. Synthesis: Resolved via chiral HPLC during the synthesis of intermediates for bioactive molecules . Activity: Stereochemistry significantly impacts biological potency. For example, the (1R,3S)-isomer of PF-04449913 exhibited superior activity in Gli-luciferase reporter assays compared to other diastereomers . Commercial Status: Available as a methyl ester derivative (CAS: 85803-44-7) from BLD Pharm Ltd., but the free acid hydrochloride form is discontinued by CymitQuimica .

Ring Size Variants

  • (1R,3S)-3-Aminocyclopentanecarboxylic Acid (CAS: 71830-08-5) Structural Difference: Cyclopentane ring (5-membered) vs. cyclohexane (6-membered). Safety: Classified as hazardous (irritant) under OSHA guidelines, with precautions for skin/eye contact .

Functional Group Derivatives

  • Methyl (1S,3R)-3-Aminocyclohexanecarboxylate Hydrochloride (CAS: 85803-44-7) Structural Difference: Methyl ester replaces the carboxylic acid group. Applications: Used as a prodrug or intermediate to enhance cell permeability .
  • Ethyl (1S,3R)-3-Aminocyclohexanecarboxylate Hydrochloride (CAS: 2126161-22-4) Structural Difference: Ethyl ester further modifies lipophilicity, influencing pharmacokinetics .

Substituted Cyclohexane Derivatives

  • (1R,2R,3S,5R)-2-Amino-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic Acid Methyl Ester Hydrochloride (CAS: 705949-01-5) Structural Difference: Bicyclic framework with methyl substituents, enhancing rigidity and receptor selectivity .

Cyclobutane-Based Analogs

  • 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride (CAS: 1207894-63-0) Structural Difference: Cyclobutane ring with a benzyloxy substituent. Applications: Explored in peptide mimetics due to constrained geometry .

Comparative Data Table

Compound Name CAS Number Ring Size Functional Groups Key Applications Biological Potency (Example)
(1R,3S)-3-Aminocyclohexanecarboxylic acid HCl N/A 6 -NH₂, -COOH (HCl salt) Hedgehog pathway inhibitors Most potent in Gli-luciferase assay
(1S,3R)-3-Aminocyclohexanecarboxylic acid HCl 85803-44-7 6 -NH₂, -COOCH₃ (HCl salt) Prodrug intermediates Lower activity than (1R,3S)-isomer
(1R,3S)-3-Aminocyclopentanecarboxylic acid 71830-08-5 5 -NH₂, -COOH Research applications Not reported
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid HCl 1207894-63-0 4 -NH₂, -COOH, -OCH₂C₆H₅ (HCl) Peptide mimetics Under investigation

Biological Activity

(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride is a chiral compound with significant biological activity. Its unique stereochemistry contributes to its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and therapeutic agents for various diseases. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

  • IUPAC Name : 3-aminocyclohexane-1-carboxylic acid; hydrochloride
  • Molecular Formula : C₇H₁₃ClN₁O₂
  • Molecular Weight : 143.18 g/mol
  • CAS Number : 81131-39-7

Structure

The compound features a cyclohexane ring with an amino group and a carboxylic acid functional group, making it a versatile building block in organic synthesis.

The biological activity of (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to modulate enzymatic activities, which can lead to various therapeutic effects. The compound's ability to inhibit certain enzymes may be beneficial in treating conditions such as neurological disorders and cancer.

Enzyme Inhibition Studies

Research indicates that (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride can act as an enzyme inhibitor. For instance:

  • Inhibition of Arginase : This compound has been investigated for its potential as an arginase inhibitor, which is significant in cancer therapy due to the role of arginase in tumor growth and immune suppression .
  • Antimicrobial Activity : The compound has also been studied for its antimicrobial properties against various pathogens. Its structure allows it to disrupt bacterial cell membranes, leading to cell death .

Case Studies

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of (1R,3S)-3-Aminocyclohexanecarboxylic acid exhibited MIC values ranging from 0.5 to 4 µM against Gram-positive and Gram-negative bacteria . This suggests a broad-spectrum antimicrobial effect.
  • Neurological Applications :
    • Research has indicated that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by modulating neurotransmitter systems .

Similar Compounds

Compound NameStructureBiological Activity
(1R,3S)-3-Aminocyclopentanecarboxylic acid hydrochlorideStructureModerate enzyme inhibition
(1R,3S)-3-Aminocyclopentane-1-carboxylic acid hydrochlorideStructureLimited antimicrobial activity

The larger cyclohexane ring structure of (1R,3S)-3-Aminocyclohexanecarboxylic acid provides distinct binding properties compared to its cyclopentane counterparts, enhancing its reactivity and biological interactions.

Synthetic Routes

The synthesis of (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride typically involves:

  • Asymmetric Cycloaddition : Utilizing chiral catalysts to ensure the desired stereochemistry.
  • Enzymatic Approaches : Employing enzyme-catalyzed reactions for high selectivity and yield .

Industrial Production

For large-scale production, methods are optimized for high atom economy and low production costs while maintaining the integrity of the compound's stereochemistry.

Q & A

Basic: What are the established synthetic routes for (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride?

Answer:
The synthesis typically involves multi-step processes, including cyclization of precursors under acidic or basic conditions. For example, bicyclic analogs like (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride are synthesized via cyclization of glutamic acid derivatives, involving amino protection, cyclization, and hydrolysis . Industrial methods may use chiral reagents to enhance stereochemical purity, as seen in the synthesis of tert-butyl derivatives . Critical steps include purification via crystallization or chromatography to isolate the hydrochloride salt .

Advanced: How can stereochemical purity be maintained during synthesis, and what analytical methods validate it?

Answer:
Stereochemical integrity is ensured using asymmetric synthesis with chiral catalysts or resolving agents. For example, (1R,3S,4S)-configured compounds require strict control of reaction temperature and solvent polarity to prevent racemization . Validation employs chiral HPLC or X-ray crystallography to confirm absolute configuration . Advanced techniques like circular dichroism (CD) spectroscopy may also differentiate enantiomers .

Basic: What characterization techniques are essential for structural confirmation?

Answer:
Key methods include:

  • NMR spectroscopy (¹H/¹³C) to verify cyclohexane ring substituents and stereochemistry .
  • Mass spectrometry (HRMS) for molecular weight and fragmentation patterns .
  • HPLC with UV detection to assess purity (>97% as per industrial standards) .

Advanced: How can enzymatic inhibition assays be optimized for this compound?

Answer:
Optimization involves:

  • Substrate titration : Vary substrate concentrations to distinguish competitive vs. non-competitive inhibition modes (e.g., IC50 values of 30–45 µM for dipeptidyl peptidase and aminopeptidase) .
  • Control experiments : Use known inhibitors (e.g., Boc-protected analogs) to validate assay conditions .
  • Kinetic analysis : Measure KiK_i values using Lineweaver-Burk plots to confirm inhibition mechanisms .

Basic: What biological activities are reported for this compound?

Answer:

  • Enzyme inhibition : Competitive inhibition of dipeptidyl peptidase (IC50 = 45 µM) and non-competitive inhibition of aminopeptidase (IC50 = 30 µM) .
  • Receptor modulation : Interaction with CNS receptors suggests potential neuropharmacological applications .

Advanced: How to resolve discrepancies in enzyme inhibition data across studies?

Answer:
Discrepancies may arise from:

  • Varied assay conditions (pH, temperature, substrate purity). Validate using standardized protocols .
  • Structural analogs : Compare activity of derivatives (e.g., hydroxyl vs. Boc-protected groups) to identify critical functional moieties .
  • Statistical analysis : Use ANOVA to assess reproducibility across replicates .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .
  • Storage : Tightly sealed containers in dry, cool environments .

Advanced: How to design neuropharmacology studies targeting CNS receptors?

Answer:

  • Receptor binding assays : Use radiolabeled ligands (e.g., 3^3H-GABA) to measure affinity .
  • In vivo models : Test behavioral effects in rodents (e.g., anxiolytic or anticonvulsant activity) .
  • Structural analogs : Compare bicyclic derivatives to map structure-activity relationships (SAR) .

Basic: What solubility and stability data are critical for experimental design?

Answer:

  • Solubility : Hydrochloride salts enhance aqueous solubility; test in PBS (pH 7.4) or DMSO for stock solutions .
  • Stability : Store at -20°C to prevent hydrolysis; monitor degradation via HPLC over time .

Advanced: How to address low yields in large-scale synthesis?

Answer:

  • Process optimization : Use continuous flow reactors to improve cyclization efficiency .
  • Catalyst screening : Test palladium or enzymatic catalysts for stereoselective steps .
  • Purification : Replace column chromatography with recrystallization for cost-effective scaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.